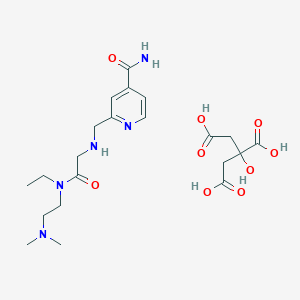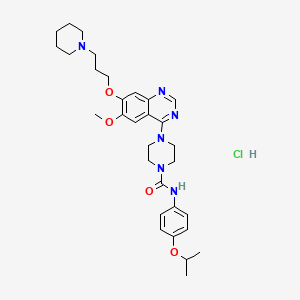
Epertinib hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de epertinib es un inhibidor de la tirosina quinasa potente, activo por vía oral, reversible y selectivo. Se dirige al receptor del factor de crecimiento epidérmico (EGFR), al receptor 2 del factor de crecimiento epidérmico humano (HER2) y al receptor 4 del factor de crecimiento epidérmico humano (HER4) con valores de IC50 de 1,48 nM, 7,15 nM y 2,49 nM, respectivamente . Este compuesto exhibe una actividad antitumoral significativa y se utiliza principalmente en la investigación del cáncer.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de epertinib implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. El método de preparación de la solución madre implica la disolución de 2 mg del fármaco en 50 μL de dimetilsulfóxido (DMSO) para alcanzar una concentración de 40 mg/mL . Las rutas sintéticas específicas y las condiciones de reacción detalladas son propietarias y, a menudo, no se revelan en la literatura pública.
Métodos de producción industrial: La producción industrial del clorhidrato de epertinib suele implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas rigurosas de control de calidad para mantener la eficacia y seguridad del compuesto con fines de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de epertinib experimenta diversas reacciones químicas, incluidas:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones varían según la reacción y el producto deseados.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
El clorhidrato de epertinib tiene una amplia gama de aplicaciones en la investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la tirosina quinasa y las reacciones químicas relacionadas.
Biología: Se investiga por sus efectos en las vías de señalización celular y su potencial para inhibir la proliferación de células cancerosas.
Mecanismo De Acción
El clorhidrato de epertinib ejerce sus efectos al inhibir selectivamente la actividad de la tirosina quinasa de EGFR, HER2 y HER4. Esta inhibición previene la fosforilación de estos receptores, bloqueando así las vías de señalización descendentes involucradas en la proliferación y supervivencia celular . Los objetivos moleculares del compuesto incluyen los sitios de unión al ATP de estos receptores, que son cruciales para su actividad quinasa .
Compuestos similares:
Lapatinib: Otro inhibidor dual de EGFR/HER2 con actividad antitumoral similar.
Osimertinib: Un inhibidor selectivo de EGFR utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.
Afatinib: Un inhibidor irreversible de EGFR, HER2 y HER4.
Singularidad del clorhidrato de epertinib: El clorhidrato de epertinib se destaca por su mecanismo de inhibición reversible y su potente actividad contra múltiples receptores (EGFR, HER2 y HER4) con bajos valores de IC50 . Esto lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Lapatinib: Another dual EGFR/HER2 inhibitor with similar antitumor activity.
Osimertinib: A selective EGFR inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible inhibitor of EGFR, HER2, and HER4.
Uniqueness of Epertinib Hydrochloride: this compound stands out due to its reversible inhibition mechanism and its potent activity against multiple receptors (EGFR, HER2, and HER4) with low IC50 values . This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C30H28Cl2FN5O3 |
|---|---|
Peso molecular |
596.5 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27-;/t24-;/m1./s1 |
Clave InChI |
NVWJPQQXBPWOOA-LXRXPHKSSA-N |
SMILES isomérico |
CC#C/C(=N/OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |
SMILES canónico |
CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;3-[2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B10818703.png)
![1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10818707.png)
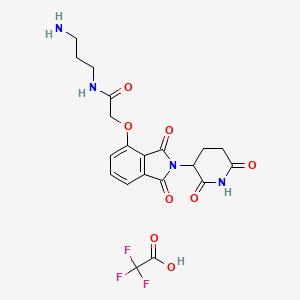
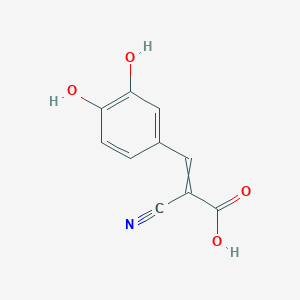
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B10818736.png)
![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid](/img/structure/B10818744.png)
![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10818749.png)
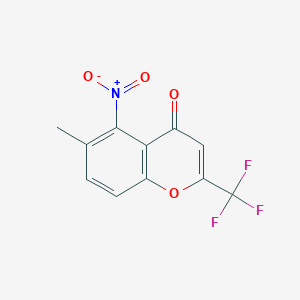
![4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide](/img/structure/B10818764.png)
![6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid;methane](/img/structure/B10818774.png)

![(4R)-6-azanyl-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10818792.png)
